(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol
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Overview
Description
(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is a complex organic compound that features a benzimidazole ring substituted with an ethyl group at the 1-position and a phenylmethanol moiety attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Ethylation: The benzimidazole core is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of Phenylmethanol Moiety: The phenylmethanol group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.
Introduction of 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The phenylmethanol moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1-ethyl-1H-benzimidazol-2-yl)(4-chlorophenyl)phenylmethanol: Similar structure but with a chlorine atom instead of a methyl group.
(1-ethyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)phenylmethanol: Contains a methoxy group instead of a methyl group.
(1-ethyl-1H-benzimidazol-2-yl)(4-nitrophenyl)phenylmethanol: Features a nitro group instead of a methyl group.
Uniqueness
(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its potential as a therapeutic agent or as a precursor for more complex chemical entities.
Properties
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-3-25-21-12-8-7-11-20(21)24-22(25)23(26,18-9-5-4-6-10-18)19-15-13-17(2)14-16-19/h4-16,26H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVPEFKOEJTHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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